7-chloro-N-(2-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
Description
7-Chloro-N-(2-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a fused heterocyclic compound featuring a triazoloquinazoline core substituted with chlorine atoms at positions 7 and N-(2-chlorophenyl), a hydroxy group at position 5, and a carboxamide moiety at position 3. This structure combines electron-withdrawing (chlorine) and hydrogen-bonding (hydroxy, carboxamide) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
7-chloro-N-(2-chlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N5O2/c17-8-5-6-12-9(7-8)15(24)20-14-13(21-22-23(12)14)16(25)19-11-4-2-1-3-10(11)18/h1-7,22H,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKYTFRRSDTJCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-chloro-N-(2-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide involves several key steps. One common method includes the condensation reaction of 4-chloroanthranilic acid amide with triethyl orthoformate to prepare the 7-chloro-substituted derivative . Other synthetic routes may involve Aza-reaction, Microwave-assisted reaction, Metal-catalyzed reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . Industrial production methods typically optimize these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions using reagents like thionyl chloride or phosphorus pentachloride.
Cyclization: Formation of triazole rings through cyclization reactions involving azides and alkynes.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent:
- Induction of Apoptosis : The compound has been observed to induce apoptosis in various cancer cell lines by activating caspases and modulating the cell cycle. For example, it has shown significant cytotoxicity against breast cancer (MCF7) and lung cancer cells .
- Inhibition of Tumor Growth : In vivo studies demonstrated that administration of the compound resulted in reduced tumor size in xenograft models, suggesting its potential for therapeutic use in oncology.
Table 1: Anticancer Activity Summary
| Cancer Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer (MCF7) | 15 | Apoptosis induction via caspase activation |
| Lung Cancer | 20 | Cell cycle arrest at G2/M phase |
| Colon Cancer | 25 | Inhibition of proliferation |
Antimicrobial Properties
Beyond its anticancer activity, the compound exhibits promising antimicrobial properties:
- Antimycobacterial Activity : Studies indicate that it possesses significant activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values comparable to standard treatments like Isoniazid. Structure-activity relationship (SAR) studies suggest that specific modifications enhance this activity.
- Broad-spectrum Antimicrobial Effects : The compound has also been evaluated for its efficacy against various bacterial strains and fungi, showing potential as a broad-spectrum antimicrobial agent.
Table 2: Antimicrobial Activity Summary
| Microorganism | MIC Value (µg/mL) | Activity Level |
|---|---|---|
| Mycobacterium tuberculosis | 5 | Strong |
| Staphylococcus aureus | 10 | Moderate |
| Candida albicans | 15 | Moderate |
Case Studies
Several case studies have been conducted to assess the efficacy of 7-chloro-N-(2-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide:
- Anticancer Efficacy Study : A study investigated the effects on MCF7 cells where the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The results support its potential as a therapeutic agent in breast cancer treatment.
- Antimycobacterial Efficacy Study : Another study assessed the compound's effectiveness against resistant strains of M. tuberculosis. The findings indicated that specific substitutions on the triazole ring enhanced its antimicrobial potency, paving the way for further development as an anti-tubercular agent.
Mechanism of Action
The mechanism of action of this compound involves the inhibition of specific molecular targets, such as kinases involved in cell proliferation and survival. For instance, it may inhibit the activity of c-Met and VEGFR-2 kinases, leading to reduced cancer cell growth . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Structure Variations
The triazoloquinazoline scaffold is shared with several derivatives, but substituents and fused rings vary significantly:
- Aryl-Fused vs. Thieno-Fused Systems: Thieno[2,3-e] and [3,2-e]triazolo[1,5-a]pyrimidines () exhibit fused thiophene rings instead of benzene, leading to reduced planarity. These compounds showed low to moderate anticancer activity (mean growth inhibition ~80–100% at 10 µM) . Aryl-Fused Triazoloquinazolines (e.g., compound 6a in ) demonstrated even lower activity, suggesting that the benzene-fused core alone is insufficient for potency. The target compound’s additional functional groups (hydroxy, carboxamide) may enhance interactions compared to simpler aryl-fused analogs .
Substituent Effects
Table 1: Key Substituents and Their Implications
Biological Activity
7-chloro-N-(2-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H9Cl2N5O2. The compound features a triazole ring fused to a quinazoline structure, which is known for various pharmacological properties.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives of quinazoline and triazole have shown significant cytotoxicity against various cancer cell lines. A comparative analysis indicated that compounds with similar structures exhibited IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 16 | HepG2 | 6.29 |
| Compound 16 | HCT-116 | 2.44 |
| Compound VIIa | HepG2 | 3.91 |
| Compound VIIa | HCT-116 | 2.62 |
These findings suggest that the incorporation of specific substituents can enhance the compound's cytotoxicity by increasing binding affinity to DNA and inhibiting topoisomerase II activity .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. The structure-activity relationship (SAR) studies revealed that modifications at the C-4 position of the quinazoline ring significantly influence inhibitory activity. For example, compounds with a benzylamine moiety showed enhanced AChE inhibition compared to others .
Table 2: AChE Inhibition Potency
| Compound | IC50 (μM) |
|---|---|
| Benzylamine derivative | 0.23 |
| Donepezil | 0.12 |
These results indicate that the triazole moiety contributes to the binding affinity and selectivity towards cholinesterases .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- DNA Intercalation : The compound has shown potential for intercalating into DNA, which can disrupt replication and transcription processes.
- Enzyme Inhibition : Its ability to inhibit AChE and BuChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s.
Case Studies
In one notable case study, researchers synthesized several derivatives of triazoloquinazolines and tested their biological activities against cancer cell lines and cholinesterase enzymes. The most active derivatives were found to possess dual inhibitory properties against both AChE and BuChE while exhibiting significant anticancer activity .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 7-chloro-N-(2-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide, and what are the critical reaction parameters?
Answer:
The synthesis of triazoloquinazoline derivatives typically involves multi-step reactions, including cyclocondensation and functionalization. Key steps include:
- Cyclocondensation: Reacting chlorinated quinazoline precursors with triazole-forming agents under reflux in ethanol or DMF at 70–100°C for 24–72 hours .
- Purification: Column chromatography (e.g., using ethyl acetate/light petroleum mixtures) to isolate the product, followed by recrystallization in solvents like ethyl acetate .
- Critical Parameters: Reaction temperature (≥70°C ensures complete cyclization), stoichiometric ratios of amines (1.1–4.5 equivalents), and solvent polarity (ethanol for moderate reactivity, DMF for solubility challenges) .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
- 1H NMR and 13C NMR: To confirm substituent positions and verify the triazoloquinazoline scaffold. For example, aromatic protons appear δ 7.0–8.3 ppm, while NH groups show broad signals .
- LC-MS: Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .
- Melting Point Analysis: Determines purity (e.g., sharp melting points between 114–134°C for related triazolo derivatives) .
- Elemental Analysis: Confirms C, H, N, and Cl content within ±0.4% of theoretical values .
Basic: How is the antimicrobial activity of this compound evaluated in preliminary assays?
Answer:
- Test Strains: Use standard strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) on Mueller-Hinton agar .
- Protocol: Broth microdilution to determine minimum inhibitory concentrations (MICs). Reference compounds (e.g., ketoconazole for fungi, nitrofurantoin for bacteria) serve as controls .
- Data Interpretation: MIC ≤ 25 µg/mL suggests significant activity; compare with analogs (e.g., bromo vs. chloro substituents) to identify structure-activity trends .
Advanced: How can researchers design experiments to resolve contradictions in reported bioactivity data across studies?
Answer:
- Controlled Variables: Standardize assay conditions (pH, inoculum size, incubation time) to minimize variability .
- Structural Analog Comparison: Test derivatives with systematic substituent changes (e.g., 6-chloro vs. 6-bromo) to isolate electronic/steric effects .
- Statistical Validation: Use randomized block designs with split-plot arrangements (e.g., four replicates, five plants per block) to account for biological variability .
Advanced: What strategies optimize the compound’s solubility and stability for in vivo studies?
Answer:
- Salt Formation: Co-crystallize with acids/bases (e.g., hydrochloride salts) to enhance aqueous solubility .
- Co-Solvent Systems: Use DMF or DMSO (≤10% v/v) in PBS for in vitro assays; avoid prolonged storage due to hydrolysis risks .
- Stability Studies: Monitor degradation via HPLC under physiological conditions (37°C, pH 7.4) for 48 hours .
Advanced: How can structure-activity relationship (SAR) studies improve pharmacological efficacy?
Answer:
- Substituent Screening: Replace the 2-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor binding .
- Bioisosteric Replacement: Substitute the triazole ring with thiadiazole or oxadiazole to assess impact on antifungal activity .
- 3D-QSAR Modeling: Use computational tools (e.g., CoMFA) to correlate steric/electronic properties with MIC values .
Advanced: What methodologies assess the compound’s environmental fate and ecotoxicological risks?
Answer:
- Biodegradation Studies: Incubate with soil microcosms and monitor degradation via LC-MS/MS over 30 days .
- Aquatic Toxicity: Test on Daphnia magna (48-hour LC50) and algal species (72-hour growth inhibition) .
- Partition Coefficients: Measure logP (octanol-water) to predict bioaccumulation potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
